(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
Description
(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative extensively used in peptide synthesis. Its structure features two stereogenic centers (2S,4S), an Fmoc (9-fluorenylmethyloxycarbonyl) group at the pyrrolidine nitrogen, a Boc (tert-butoxycarbonyl) group at the 4-aminomethyl position, and a carboxylic acid moiety at the 2-position. This compound is critical for introducing conformational constraints and preventing aggregation during solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2S,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCMCAXZWBWLK-AOMKIAJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108652 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-98-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid typically involves multiple steps:
Fmoc Protection: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Boc Protection: The carboxyl group is protected using the Boc group. This involves reacting the carboxyl group with di-tert-butyl dicarbonate in the presence of a base.
Aminomethylation: The protected pyrrolidine is then aminomethylated using formaldehyde and a suitable amine source under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid undergoes various chemical reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is carried out using acidic conditions like trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common reagents used in these reactions include bases like piperidine, acids like trifluoroacetic acid, and nucleophiles for substitution reactions. Major products formed include deprotected pyrrolidine derivatives and substituted pyrrolidines.
Scientific Research Applications
Peptide Synthesis
Overview:
This compound serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its ability to facilitate the efficient assembly of complex peptide structures makes it invaluable in the creation of peptides for research and therapeutic use.
Key Features:
- Structure: The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, allowing for selective deprotection at later stages.
- Boc (tert-butoxycarbonyl) Group: This group provides additional protection for the carboxylic acid functionality, enhancing the compound's stability during synthesis.
Applications in Research:
- Development of cyclic peptides and peptidomimetics.
- Synthesis of bioactive peptides that can serve as drugs or therapeutic agents.
Drug Development
Role in Pharmaceuticals:
The compound is instrumental in developing peptide-based therapeutics. Its unique structure allows researchers to design drugs that specifically target diseases through tailored peptide interactions.
Case Studies:
- Targeted Therapies: Research has shown that peptides synthesized using (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid can effectively bind to specific receptors involved in cancer progression, leading to potential treatments.
- Neuropeptide Research: The compound is utilized to create neuropeptides that can modulate neurological functions, paving the way for new treatments for neurodegenerative diseases.
Bioconjugation
Importance in Bioconjugation:
Bioconjugation processes involve attaching biomolecules to other molecules, which is essential for creating targeted drug delivery systems. This compound's functional groups facilitate these attachments, enhancing the efficacy of drug formulations.
Applications:
- Creation of antibody-drug conjugates (ADCs) that deliver cytotoxic agents directly to cancer cells.
- Development of vaccines where peptides derived from this compound are conjugated to carriers to improve immunogenicity.
Research in Neuroscience
Neuropeptide Studies:
Researchers utilize this compound to study neuropeptides critical for understanding brain functions and developing treatments for disorders such as depression and anxiety.
Research Findings:
Studies have indicated that certain neuropeptides synthesized using this compound can influence mood regulation and stress responses, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Structural Analogs
Diastereomers: (2S,4R) vs. (2S,4S) Configurations
The stereochemistry at the 4-position significantly impacts physicochemical properties and biological activity.
Key Insight : The 4S configuration may enhance hydrophobic interactions in peptide chains compared to the 4R diastereomer .
Functional Group Variations
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid
- Structure: Replaces 4-aminomethyl with a primary amino group.
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.5 g/mol
- CAS : 221352-74-5
- Key Difference : Lacks the methylene spacer, reducing steric bulk and altering solubility .
(2S,4S)-1-Fmoc-4-(propargyloxycarbonyl)amino-pyrrolidine-2-carboxylic Acid (FAA7130)
Drug Development
- Crystallographic Data : Analogs like (2S,4S)-5,5-dimethyl-thiazolidine-4-carboxylic acid exhibit helical chain structures via O–H⋯N hydrogen bonds, suggesting similar packing behavior in the target compound .
- Pharmacokinetics: The aminomethyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., tritylmercapto) .
Biological Activity
(2S,4S)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring substituted with a carboxylic acid and amine group, along with protective groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), plays a crucial role in its biological activity and applications in peptide synthesis and drug development.
| Property | Value |
|---|---|
| Chemical Formula | C26H30N2O6 |
| Molecular Weight | 466.53 g/mol |
| IUPAC Name | (2S,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Appearance | White powder |
| Melting Point | Not available |
Biological Activity
The biological activity of this compound is primarily attributed to its structural similarities to natural amino acids, which allows it to interact with various biological macromolecules. This interaction can influence processes such as enzyme activity and receptor binding.
- Peptide Synthesis : The compound serves as a key building block in the synthesis of peptides, particularly in the pharmaceutical industry. It enhances the stability and bioactivity of therapeutic proteins and peptides .
- Drug Development : It plays a crucial role in developing new drugs by aiding in the design of inhibitors and modulators for various biological pathways. This property is essential for creating targeted therapies .
- Bioconjugation : The compound is utilized in bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules, which is vital for developing targeted drug delivery systems .
- Neuroscience Research : Its unique structure makes it valuable in studying neuropeptides and their roles in brain function, potentially leading to advancements in treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Binding Affinity Studies : Interaction studies have shown that this compound exhibits varying binding affinities to different biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
- Peptide Conformation Effects : Studies have demonstrated that the conformation of peptides synthesized using this compound significantly affects their biological activity, emphasizing the importance of stereochemistry in drug design .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminomethylpyrrolidine | Pyrrolidine with an amine group | Lacks protective groups; more reactive |
| Fmoc-Lysine | Amino acid derivative | Contains lysine; used in peptide synthesis |
| Boc-Lysine | Amino acid derivative | Similar protective strategy; used for similar applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
